molecular formula C20H17FN2O2 B11360683 N-(2-fluorobenzyl)-3-methoxy-N-(pyridin-2-yl)benzamide

N-(2-fluorobenzyl)-3-methoxy-N-(pyridin-2-yl)benzamide

Cat. No.: B11360683
M. Wt: 336.4 g/mol
InChI Key: NOIOCKSKPOKKKG-UHFFFAOYSA-N
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Description

N-(2-fluorobenzyl)-3-methoxy-N-(pyridin-2-yl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorobenzyl group, a methoxy group, and a pyridinyl group attached to a benzamide core. Its unique structure makes it a valuable candidate for studies in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorobenzyl)-3-methoxy-N-(pyridin-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-aminopyridine to yield 3-methoxy-N-(pyridin-2-yl)benzamide.

    Introduction of the Fluorobenzyl Group: The next step involves the introduction of the 2-fluorobenzyl group through a nucleophilic substitution reaction. This can be achieved by reacting 3-methoxy-N-(pyridin-2-yl)benzamide with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-(2-fluorobenzyl)-3-methoxy-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The benzamide core can be reduced to form the corresponding amine.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of 3-methoxy-N-(pyridin-2-yl)benzaldehyde or 3-methoxy-N-(pyridin-2-yl)benzoic acid.

    Reduction: Formation of 3-methoxy-N-(pyridin-2-yl)benzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2-fluorobenzyl)-3-methoxy-N-(pyridin-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in receptor binding assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-fluorobenzyl)-3-methoxy-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. The fluorobenzyl group may enhance its binding affinity to certain receptors or enzymes, while the methoxy and pyridinyl groups may contribute to its overall stability and solubility. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-benzyl-4-fluoro-N-pyridin-2-yl-benzamide
  • 4-fluoro-N-(3-pyridinyl)benzamide
  • 2-fluoro-N-(4-pyridinyl)benzamide

Comparison: N-(2-fluorobenzyl)-3-methoxy-N-(pyridin-2-yl)benzamide stands out due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The fluorobenzyl group also provides unique properties compared to other fluorinated benzamides, potentially enhancing its binding affinity and selectivity for certain targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H17FN2O2

Molecular Weight

336.4 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]-3-methoxy-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C20H17FN2O2/c1-25-17-9-6-8-15(13-17)20(24)23(19-11-4-5-12-22-19)14-16-7-2-3-10-18(16)21/h2-13H,14H2,1H3

InChI Key

NOIOCKSKPOKKKG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N(CC2=CC=CC=C2F)C3=CC=CC=N3

Origin of Product

United States

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